molecular formula C8H10N2O3S B12867999 4-Acetylbenzene-1-sulfonohydrazide

4-Acetylbenzene-1-sulfonohydrazide

Cat. No.: B12867999
M. Wt: 214.24 g/mol
InChI Key: FSFGOBLZOQKGFL-UHFFFAOYSA-N
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Description

4-Acetylbenzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides These compounds are characterized by the presence of a sulfonyl group attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbenzene-1-sulfonohydrazide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide derivatives .

Mechanism of Action

The mechanism of action of 4-Acetylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial growth by interfering with the synthesis of essential proteins. In anticancer research, it is believed to inhibit enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .

Comparison with Similar Compounds

    4-Methylbenzenesulfonohydrazide: Similar in structure but with a methyl group instead of an acetyl group.

    4-Chlorobenzenesulfonohydrazide: Contains a chlorine atom instead of an acetyl group.

    4-Fluorobenzenesulfonohydrazide: Features a fluorine atom in place of the acetyl group.

Uniqueness: 4-Acetylbenzene-1-sulfonohydrazide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-acetylbenzenesulfonohydrazide

InChI

InChI=1S/C8H10N2O3S/c1-6(11)7-2-4-8(5-3-7)14(12,13)10-9/h2-5,10H,9H2,1H3

InChI Key

FSFGOBLZOQKGFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NN

Origin of Product

United States

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